
Dorzolamide hydrochloride
Übersicht
Beschreibung
Dorzolamide hydrochloride is a carbonic anhydrase inhibitor primarily used to treat elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It was developed to reduce the systemic side effects associated with earlier carbonic anhydrase inhibitors like acetazolamide . This compound is typically administered as an ophthalmic solution.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dorzolamidhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein Verfahren beinhaltet die Oxidation eines Hydroxysulfonamid-Zwischenprodukts mit Oxidationsmitteln wie Persäure, tert-Butylhydroperoxid oder Wasserstoffperoxid . Der Prozess umfasst auch die Trennung von cis- und trans-Isomeren unter Verwendung von Carbonsäuren .
Industrielle Produktionsmethoden: Die industrielle Produktion von Dorzolamidhydrochlorid beinhaltet oft die Herstellung von Augentropfen. Der Prozess umfasst das Mischen von Dorzolamidhydrochlorid mit Puffermitteln, osmotischen Druckreglern und Verdickungsmitteln wie Hydroxypropylmethylcellulose . Die Mischung wird dann sterilisiert, filtriert und auf den gewünschten pH-Wert und die gewünschte Konzentration eingestellt .
Analyse Chemischer Reaktionen
Reaktionstypen: Dorzolamidhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So verläuft beispielsweise die stereoselektive Solvolyse von Dorzolamid-Zwischenprodukten über einen SN1-ähnlichen Weg .
Häufige Reagenzien und Bedingungen: Zu den in der Synthese und Reaktion von Dorzolamidhydrochlorid verwendeten Reagenzien gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Säuren (z. B. Salzsäure) und Lösungsmittel (z. B. Aceton, Phosphatpuffer) .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das gewünschte Dorzolamidhydrochlorid und seine Zwischenprodukte, wie z. B. Acetoamidosulfon .
Wissenschaftliche Forschungsanwendungen
Management of Glaucoma and Ocular Hypertension
Dorzolamide is primarily indicated for patients with elevated IOP due to open-angle glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy in lowering IOP:
- Efficacy : In a study, dorzolamide reduced mean IOP by approximately 4 to 6 mm Hg at peak and 3 to 4.5 mm Hg at trough after administration three times daily .
- Comparative Studies : A one-year study showed that dorzolamide's ocular hypotensive efficacy was comparable to that of betaxolol but slightly inferior to timolol .
Adjunctive Therapy
Dorzolamide can be used alongside other topical medications, particularly beta-adrenergic antagonists, enhancing overall IOP control. It has been shown to provide additive effects when combined with these agents .
Effects on Central Corneal Thickness
Research indicates that dorzolamide may also influence central corneal thickness (CCT), particularly in patients with compromised corneal endothelium:
- Study Findings : A four-week application resulted in a statistically significant increase in CCT among patients with cornea guttata, suggesting potential benefits for patients with specific corneal conditions .
- Short-term Effects : A short-term study noted a slight but significant thickening of CCT after just one day of treatment .
Safety and Tolerability
Dorzolamide is generally well-tolerated, with the most common side effects being transient ocular burning or stinging and a bitter taste. Unlike systemic carbonic anhydrase inhibitors, it does not typically cause significant acid-base or electrolyte disturbances .
Case Study 1: Long-term Efficacy and Safety
A four-week randomized controlled trial involving 48 patients demonstrated that dorzolamide significantly lowered IOP without causing clinically significant adverse effects. The study monitored various ocular parameters and found no major safety concerns associated with its use .
Case Study 2: Impact on Corneal Health
In a study focusing on patients with corneal guttae, dorzolamide was applied over four weeks, leading to notable increases in CCT while effectively reducing IOP. This suggests that dorzolamide may have dual benefits for both glaucoma management and corneal health .
Summary of Findings
Application Area | Key Findings |
---|---|
Glaucoma Management | Effective in lowering IOP; comparable efficacy to other treatments |
Adjunctive Therapy | Provides additive effects when used with beta-blockers |
Central Corneal Thickness | Significant increases observed in patients with compromised corneas |
Safety Profile | Generally well-tolerated; minimal systemic side effects reported |
Wirkmechanismus
Dorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby decreasing intraocular pressure . The compound achieves this by blocking the enzyme that regulates ion balance and fluid pressure in the eyes .
Vergleich Mit ähnlichen Verbindungen
Acetazolamide: An earlier carbonic anhydrase inhibitor with more systemic side effects.
Brinzolamide: Another topical carbonic anhydrase inhibitor used to treat elevated intraocular pressure.
Uniqueness: Dorzolamide hydrochloride is unique in its ability to reduce intraocular pressure with minimal systemic side effects compared to oral carbonic anhydrase inhibitors like acetazolamide . It is also more effective in delivering the drug topically compared to other similar compounds .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and medical professionals can better utilize this compound in various scientific and medical fields.
Biologische Aktivität
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing significant insights into its therapeutic potential and safety profile.
Dorzolamide specifically inhibits carbonic anhydrase II (CA-II), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition disrupts the production of bicarbonate in the ciliary body, leading to decreased sodium and fluid transport, which ultimately reduces aqueous humor secretion and lowers IOP. Notably, dorzolamide exhibits a 4000-fold higher affinity for CA-II compared to other isoenzymes such as CA-I and CA-IV, making it highly effective in targeting ocular tissues .
Pharmacokinetics
- Absorption : Following topical administration, dorzolamide penetrates the cornea effectively, reaching systemic circulation albeit at low plasma concentrations. Studies indicate that systemic exposure increases with prolonged use .
- Distribution : The drug accumulates in red blood cells due to its binding affinity for CA-II, with concentrations approaching 20-25 μM in chronic administration scenarios .
- Protein Binding : Approximately 33% of dorzolamide is bound to plasma proteins, influencing its bioavailability .
- Metabolism : Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. The metabolism involves cytochrome P450 enzymes, particularly CYP2B1 and CYP3A2 .
- Elimination : The primary route of elimination is through the urine, with both dorzolamide and its metabolite being excreted unchanged .
Intraocular Pressure Reduction
Dorzolamide has been shown to effectively lower IOP by about 20-30% in various studies. For instance, a randomized trial demonstrated that patients receiving 2% dorzolamide three times daily achieved comparable IOP reductions to those treated with beta-blockers like timolol .
Central Corneal Thickness Changes
Research indicates that long-term use of dorzolamide can lead to significant increases in central corneal thickness (CCT) among patients with compromised corneal endothelium. A study found that after four weeks of treatment, patients exhibited a mean increase in CCT of 26.3 μm compared to only 3.3 μm in the placebo group . This effect suggests potential benefits for patients with corneal endothelial issues but necessitates careful monitoring.
Case Studies and Clinical Findings
- Clinical Efficacy : In a study involving 523 patients over one year, dorzolamide's efficacy was assessed against beta-blockers. Results indicated that dorzolamide provided a mean reduction in IOP comparable to timolol and betaxolol without significant electrolyte disturbances or systemic side effects commonly associated with oral carbonic anhydrase inhibitors .
- Additive Effects with Other Medications : The combination of dorzolamide with other ocular hypotensive agents has shown enhanced efficacy. For example, studies have reported greater IOP reductions when dorzolamide is added to prostaglandin analogs or beta-blockers compared to monotherapy .
Summary Table of Key Findings
Parameter | This compound |
---|---|
Mechanism of Action | Inhibition of carbonic anhydrase II |
Primary Use | Treatment of elevated IOP |
Typical Dosage | 2% solution, three times daily |
Mean IOP Reduction | 20-30% |
Central Corneal Thickness Increase | Up to 26.3 μm after 4 weeks |
Systemic Absorption | Low plasma concentrations |
Protein Binding | ~33% |
Metabolite Activity | N-desethyldorzolamide (less potent) |
Eigenschaften
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QMGYSKNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045530 | |
Record name | Dorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130693-82-2 | |
Record name | Dorzolamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORZOLAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.